
H-Gly-Gly-pNA HCl
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Übersicht
Beschreibung
H-Gly-Gly-pNA HCl (CAS No. 66493-42-3) is a peptide-p-nitroaniline (pNA) conjugate used primarily as a chromogenic substrate in enzymatic assays. The pNA group releases a yellow-colored product upon enzymatic cleavage, enabling spectrophotometric detection. Its molecular formula is C₁₀H₁₂N₄O₄·HCl, with a molecular weight of 288.69 g/mol . The compound is soluble in dimethyl sulfoxide (DMSO) and requires storage at -20°C to maintain stability, with a recommended usage period of 1 month at this temperature .
Q & A
Basic Question: What experimental protocols are recommended for synthesizing and characterizing H-Gly-Gly-pNA HCl in academic settings?
Methodological Answer:
Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling, with purity confirmed via reversed-phase HPLC (≥95% purity) and structural validation using 1H-NMR and mass spectrometry. For characterization:
- HPLC Conditions : C18 column, gradient elution (0.1% TFA in water/acetonitrile), UV detection at 405 nm (pNA absorbance) .
- NMR Analysis : Confirm glycine-glycine backbone signals (δ 3.8–4.2 ppm for α-protons) and p-nitroaniline aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 325.3) .
Advanced Question: How can researchers resolve contradictions in kinetic data for this compound hydrolysis under varying enzymatic conditions?
Methodological Answer:
Discrepancies often arise from pH-dependent enzyme activity or substrate solubility. Follow these steps:
Control Experiments : Measure non-enzymatic hydrolysis rates at each pH (4.0–9.0) to isolate enzyme-specific activity .
Statistical Validation : Use ANOVA to compare replicates; outliers may indicate inconsistent buffer preparation or temperature fluctuations .
Data Normalization : Express activity as % of maximum velocity (Vmax) to account for pH-induced enzyme denaturation .
Cross-Validation : Compare with literature using similar substrates (e.g., H-Ala-Ala-pNA) to identify method-specific artifacts .
Basic Question: What spectroscopic techniques are optimal for monitoring this compound degradation in real-time assays?
Methodological Answer:
- UV-Vis Spectroscopy : Track pNA release at 405 nm (extinction coefficient: 9,900 M−1cm−1) with a stopped-flow apparatus for rapid kinetics .
- Fluorescence Quenching : Use tryptophan-containing proteases (e.g., trypsin) to monitor enzyme-substrate interactions via Förster resonance energy transfer (FRET) .
- Infrared Spectroscopy : Detect amide bond cleavage via FTIR shifts (e.g., C=O stretch at 1650 cm−1) in non-aqueous environments .
Advanced Question: How should researchers design experiments to validate the specificity of this compound for serine proteases?
Methodological Answer:
Inhibitor Screening : Co-incubate with protease inhibitors (e.g., PMSF for serine proteases, E-64 for cysteine proteases) to confirm selectivity .
Competitive Assays : Use alternative substrates (e.g., H-Val-Leu-Lys-pNA) to assess cross-reactivity with thrombin or kallikrein .
Crystallography : Resolve enzyme-substrate complexes via X-ray diffraction to identify binding pocket interactions .
Computational Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and compare with experimental Km values .
Basic Question: What are the best practices for preparing and storing this compound solutions to ensure stability?
Methodological Answer:
- Solubility : Dissolve in DMSO (10 mM stock) and dilute in assay buffer (pH 7.4) to avoid precipitation .
- Storage : Aliquot at -20°C under argon to prevent oxidation; avoid freeze-thaw cycles (degradation ≤5% over 6 months) .
- Quality Control : Re-test absorbance ratios (A260/A280) monthly; discard if deviation exceeds ±10% .
Advanced Question: How can conflicting results in this compound’s temperature-dependent activity profiles be reconciled?
Methodological Answer:
Thermodynamic Analysis : Calculate activation energy (Ea) via Arrhenius plots to identify breakpoints indicating enzyme denaturation .
Buffer Compatibility : Test activity in Tris vs. phosphate buffers, as ionic strength affects substrate-enzyme interactions .
Error Source Identification : Use Grubbs’ test to detect outliers in replicate measurements; recalibrate thermostated equipment if necessary .
Meta-Analysis : Aggregate data from multiple studies to model temperature optima using nonlinear regression (e.g., GraphPad Prism) .
Basic Question: What statistical methods are essential for analyzing dose-response curves in this compound inhibition studies?
Methodological Answer:
- Nonlinear Regression : Fit data to a 4-parameter logistic model (Y=Bottom+(Top-Bottom)/(1+10LogIC50−X)) using software like GraphPad .
- Outlier Removal : Apply ROUT method (Q=1%) to exclude aberrant points .
- Confidence Intervals : Report IC50 values with 95% CI from ≥3 independent experiments .
Advanced Question: What strategies mitigate interference from endogenous proteases when using this compound in cellular assays?
Methodological Answer:
Sample Pretreatment : Add protease cocktail inhibitors (e.g., Roche cOmplete™) during cell lysis .
Fractionation : Use size-exclusion chromatography to separate target enzymes from lysate contaminants .
Blank Correction : Subtract background absorbance from lysate-only controls lacking substrate .
Zymography : Validate activity via SDS-PAGE with co-polymerized substrate to confirm specific band intensities .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Differences
The most structurally analogous compound to H-Gly-Gly-pNA HCl is H-Ala-Ala-Pro-pNA·HCl (CAS No. 201732-27-6/65022-17-5). Both are pNA-conjugated peptides used to study protease activity. However, key differences include:
- Enzyme Specificity :
Stability and Handling
- This compound requires stringent storage at -20°C due to its sensitivity to repeated freeze-thaw cycles, which can degrade the compound .
Eigenschaften
CAS-Nummer |
66493-42-3 |
---|---|
Molekularformel |
C10H13ClN4O4 |
Molekulargewicht |
288.69 g/mol |
IUPAC-Name |
2-amino-N-[2-(4-nitroanilino)-2-oxoethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H12N4O4.ClH/c11-5-9(15)12-6-10(16)13-7-1-3-8(4-2-7)14(17)18;/h1-4H,5-6,11H2,(H,12,15)(H,13,16);1H |
InChI-Schlüssel |
CKLOAMFWKWPQOR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CNC(=O)CN)[N+](=O)[O-].Cl |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CNC(=O)CN)[N+](=O)[O-].Cl |
Sequenz |
GG |
Herkunft des Produkts |
United States |
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